molecular formula C19H22N2O3S B2355016 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide CAS No. 921525-75-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide

Cat. No. B2355016
CAS RN: 921525-75-9
M. Wt: 358.46
InChI Key: KCMCJVJHCDUIJP-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: Research includes the synthesis of complex thiophene derivatives, showcasing methods for creating potentially biologically active compounds. For example, a study detailed the synthesis of thiophene-2-carboxamides with antimicrobial potential through a multi-step synthesis process, highlighting the importance of precise synthetic routes in developing new compounds with specific properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological and Pharmacological Activities

  • Antimicrobial Evaluation: Compounds similar to the queried chemical have been evaluated for their antimicrobial properties. For instance, derivatives of tetrahydrobenzothiophenes have shown significant antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of such compounds in treating infections (Babu, Pitchumani, & Ramesh, 2013).

Chemical Properties and Applications

  • Chemical Reactions and Transformations: Research on the reactivity of thiophene derivatives underlines the versatility of these compounds in chemical synthesis, paving the way for the creation of novel materials and molecules with unique properties. For example, studies on benzothiophene-3-carboxamide derivatives have explored their utility in synthesizing new heterocyclic compounds, which could have various applications in material science and pharmaceuticals (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2003).

Molecular Docking and QSAR Studies

  • Molecular Docking Studies: The application of molecular docking and quantitative structure-activity relationship (QSAR) studies in the development of new compounds indicates the role of computational tools in predicting the biological activity and efficacy of novel chemical entities. This approach can streamline the drug discovery process, making it more efficient and cost-effective (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-9-21-14-8-7-13(20-17(22)16-6-5-10-25-16)11-15(14)24-12-19(2,3)18(21)23/h5-8,10-11H,4,9,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMCJVJHCDUIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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